3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Overview
Description
“3-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-3-methoxyphenylboronic acid” are boronic acids with molecular formulas C7H8BFO3 and FC6H3(OCH3)B(OH)2 respectively . They are used as reactants for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of these compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular weight of “3-Fluoro-2-methoxyphenylboronic acid” is 169.946 Da . The molecular weight of “2-Fluoro-3-methoxyphenylboronic acid” is also 169.95 .
Chemical Reactions Analysis
These compounds can undergo catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is not well developed compared to the functionalizing deboronation of alkyl boronic esters .
Physical And Chemical Properties Analysis
The melting point of “2-Fluoro-3-methoxyphenylboronic acid” is between 117-122 °C .
Scientific Research Applications
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed .
- Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
properties
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(12)10(8)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHLDZBOKQZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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